molecular formula C17H13F2N3O3S B2389262 N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923107-51-1

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

货号 B2389262
CAS 编号: 923107-51-1
分子量: 377.37
InChI 键: UJCBVFYKDVKDAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as DFB-Fu, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. In

作用机制

The mechanism of action of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins that are important for cancer cell survival and growth. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that are necessary for tumor growth).

实验室实验的优点和局限性

One of the advantages of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide for lab experiments is that it has been extensively studied in preclinical models of cancer, and has shown promising results in both in vitro and in vivo studies. Additionally, this compound has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile.
One limitation of this compound for lab experiments is that it has not yet been tested in clinical trials in humans, so its efficacy and safety in humans is not yet fully understood. Additionally, this compound may have limited efficacy in certain types of cancer, or in cancer cells that have developed resistance to HSP90 inhibitors.

未来方向

There are several future directions for research on N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide. One area of research is to further investigate the mechanism of action of this compound, and to identify the specific proteins that are affected by its inhibition of HSP90. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in various types of cancer, and to identify potential biomarkers that could be used to predict patient response to the drug.
Another area of research is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Combination therapies may be more effective than single-agent therapies, and could potentially reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which disrupts the function of various proteins that are important for cancer cell survival and growth. While this compound has shown advantages for lab experiments, further research is needed to fully understand its efficacy and safety in humans, as well as its potential for use in combination with other cancer therapies.

合成方法

The synthesis of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include 2,6-difluorobenzylamine, furan-2-carboxylic acid, and thiazole-2-carboxylic acid. The synthesis process involves the coupling of these starting materials, followed by a series of purification steps to obtain the final product.

科学研究应用

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to be effective in reducing tumor growth in animal models of cancer.

属性

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-12-3-1-4-13(19)11(12)8-20-15(23)7-10-9-26-17(21-10)22-16(24)14-5-2-6-25-14/h1-6,9H,7-8H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCBVFYKDVKDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。